molecular formula C14H13FN2O B11485561 1-(4-Fluorophenyl)-3-(4-methylphenyl)urea

1-(4-Fluorophenyl)-3-(4-methylphenyl)urea

Cat. No.: B11485561
M. Wt: 244.26 g/mol
InChI Key: WVVOZKDSBOGUCS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methylphenyl)urea is an organic compound with the molecular formula C14H13FN2O It is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-methylphenyl)urea typically involves the reaction of 4-fluoroaniline with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-(4-methylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1-(4-Fluorophenyl)-3-(4-methylphenyl)guanidine: Contains a guanidine group instead of a urea group.

    1-(4-Fluorophenyl)-3-(4-methylphenyl)carbamate: Features a carbamate group in place of the urea group.

Uniqueness

1-(4-Fluorophenyl)-3-(4-methylphenyl)urea is unique due to its specific combination of fluorophenyl and methylphenyl groups attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C14H13FN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,17,18)

InChI Key

WVVOZKDSBOGUCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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